An In-Depth Technical Guide to HM-JF526 NHS: A Spontaneously Blinking Fluorophore for Super-Resolution Microscopy
An In-Depth Technical Guide to HM-JF526 NHS: A Spontaneously Blinking Fluorophore for Super-Resolution Microscopy
This guide provides a comprehensive technical overview of HM-JF526 NHS, a fluorogenic, spontaneously blinking yellow-emitting dye designed for advanced imaging applications. We will delve into its core chemical attributes, the mechanism underpinning its utility in super-resolution microscopy, and provide detailed protocols for its application in labeling biomolecules for cutting-edge cellular imaging.
Introduction: The Advent of Spontaneously Blinking Dyes in Advanced Microscopy
Super-resolution fluorescence microscopy techniques have revolutionized our ability to visualize subcellular structures with nanoscale precision. A key enabling technology in this field is the development of sophisticated fluorescent probes. HM-JF526 NHS emerges as a powerful tool, particularly for single-molecule localization microscopy (SMLM) techniques like dSTORM.[1][2] It is a hydroxymethyl derivative of the Janelia Fluor 526 (JF526) dye, engineered to exhibit spontaneous blinking behavior.[1][3] This intrinsic property circumvents the need for complex photo-switching protocols or harsh chemical environments often required for other SMLM dyes, making it highly suitable for live-cell imaging.[1][2][3]
Core Attributes of HM-JF526 NHS
HM-JF526 NHS is characterized by its unique chemical structure and photophysical properties, which are summarized below.
Chemical Identity and Structure
The fundamental identity of HM-JF526 NHS lies in its xanthene core, modified to incorporate an N-hydroxysuccinimide (NHS) ester. This reactive group is the key to its utility as a labeling agent.
| Property | Value |
| Chemical Name | 2,5-Dioxopyrrolidin-1-yl 3',6'-bis(3,3-difluoroazetidin-1-yl)-2',7'-difluoro-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate[1][2] |
| Molecular Formula | C31H21F6N3O6[2] |
| Molecular Weight | 645.51 g/mol [1][2] |
| CAS Number | 2376841-30-2[1] |
The chemical structure of HM-JF526 NHS is presented below in a 2D representation.
Caption: Chemical structure of HM-JF526 NHS.
Photophysical Properties
The utility of HM-JF526 NHS in fluorescence microscopy is defined by its excitation and emission spectra, as well as its quantum yield and extinction coefficient.
| Property | Value |
| Excitation Maximum (λex) | 526 nm[1] |
| Emission Maximum (λem) | 550 nm[1] |
| Quantum Yield | 0.87 |
| Extinction Coefficient | 118,000 M-1cm-1 |
These properties place HM-JF526 NHS in the yellow region of the visible spectrum, making it compatible with common laser lines and filter sets.
Mechanism of Action: A Two-Fold Narrative
The functionality of HM-JF526 NHS is best understood through two key mechanisms: its spontaneous blinking for super-resolution imaging and the NHS ester-mediated conjugation to biomolecules.
Spontaneous Blinking for SMLM
The "HM" designation in HM-JF526 signifies a hydroxymethyl modification. This modification is crucial for its spontaneous blinking behavior. The fluorophore exists in a dynamic equilibrium between a fluorescent, zwitterionic state and a non-fluorescent, spiroether form.[3] At physiological pH, the molecule transiently switches to the fluorescent state upon protonation.[3] This stochastic switching between "on" and "off" states allows for the temporal separation of individual fluorophore emissions, a fundamental requirement for SMLM techniques. This intrinsic property eliminates the need for high-power activation lasers or specific imaging buffers containing reducing agents, thereby reducing phototoxicity and simplifying the experimental setup.[1][2][3]
Caption: Spontaneous blinking mechanism of HM-JF526.
NHS Ester Chemistry for Bioconjugation
The N-hydroxysuccinimide (NHS) ester is a highly efficient reactive group for labeling primary amines (-NH2), which are readily available on proteins (e.g., the N-terminus and the side chain of lysine residues). The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct.[4][5]
The efficiency of this reaction is pH-dependent. An alkaline pH (typically 7.2-8.5) is optimal as it deprotonates the primary amines, increasing their nucleophilicity.[4][6] However, at higher pH values, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce labeling efficiency.[4][6]
Caption: NHS ester reaction with a primary amine.
Experimental Protocol: Labeling Proteins with HM-JF526 NHS
This section provides a detailed, step-by-step protocol for the conjugation of HM-JF526 NHS to a target protein.
Materials and Reagents
-
HM-JF526 NHS ester
-
Target protein with accessible primary amines
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris. [6]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette
Step-by-Step Methodology
-
Prepare the Protein Solution:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. The protein solution should be free of any amine-containing contaminants.
-
-
Prepare the HM-JF526 NHS Stock Solution:
-
Immediately before use, dissolve the HM-JF526 NHS ester in a small volume of anhydrous DMF or DMSO to create a 10-20 mM stock solution. The aqueous solution of the NHS ester is not stable and should be used promptly.[6]
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the HM-JF526 NHS stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against the storage buffer.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 526 nm (for dye concentration).
-
Applications in Drug Development and Research
HM-JF526 NHS is a versatile tool for researchers in various fields:
-
Super-Resolution Imaging: Its primary application is in visualizing the precise localization and dynamics of proteins and other biomolecules within cells at the nanoscale.[3][7]
-
Immunofluorescence: When conjugated to antibodies, it serves as a bright and photostable secondary label for high-resolution immunofluorescence imaging.[7]
-
Live-Cell Imaging: The cell-permeable nature of the dye and its ability to blink without harsh additives make it ideal for studying dynamic processes in living cells.[1]
Conclusion
HM-JF526 NHS represents a significant advancement in fluorescent probe technology. Its combination of spontaneous blinking, bright fluorescence, and a reactive NHS ester for straightforward bioconjugation provides researchers with a powerful tool to explore the intricacies of cellular architecture and function with unprecedented detail. The methodologies outlined in this guide are intended to provide a robust starting point for the successful application of this innovative fluorophore in a wide range of advanced imaging experiments.
References
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Title: Localization microscopy with HM-JF 526. (a) Blinking behavior of... - ResearchGate Source: ResearchGate URL: [Link]
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Title: Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
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Title: Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: PROTAC Technology as a New Tool for Modern Pharmacotherapy - MDPI Source: MDPI URL: [Link]
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Title: PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - Frontiers Source: Frontiers URL: [Link]
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Title: A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis Source: Taylor & Francis Online URL: [Link]
-
Title: Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling Source: Glen Research URL: [Link]
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